molecular formula C19H20O3 B3179339 Propan-2-yl 2-(3-benzoylphenyl)propanoate CAS No. 220662-26-0

Propan-2-yl 2-(3-benzoylphenyl)propanoate

Cat. No. B3179339
CAS RN: 220662-26-0
M. Wt: 296.4 g/mol
InChI Key: IXHQKBLIJOIESQ-UHFFFAOYSA-N
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Description

“Propan-2-yl 2-(3-benzoylphenyl)propanoate” is a chemical compound with the molecular formula C16H13O3 . It is a derivative of propanoic acid .


Molecular Structure Analysis

The molecular structure of “Propan-2-yl 2-(3-benzoylphenyl)propanoate” consists of a propanoate group attached to a benzoylphenyl group . The exact structure would require more specific information or computational chemistry analysis.

Scientific Research Applications

  • PPARgamma Agonists Research : Collins et al. (1998) explored the structure-activity relationship of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, focusing on the optimization of the phenyl alkyl ether moiety. This research is crucial for understanding PPARgamma agonists, which have significant implications in antidiabetic therapy (Collins et al., 1998).

  • Crystal Structures of Chalcone Derivatives : Salian et al. (2018) conducted a study on the crystal structures of chalcone derivatives, including those related to Propan-2-yl 2-(3-benzoylphenyl)propanoate. This research provides insight into the molecular interactions and structures of these compounds (Salian et al., 2018).

  • Polymer Research : Lukáč et al. (1990) investigated the preparation and photochemical properties of poly[2‐(4‐benzoylphenyl)‐2‐(4‐propenoylphenyl)‐propane], which is relevant to Propan-2-yl 2-(3-benzoylphenyl)propanoate. This study contributes to understanding the photophysical behavior of such polymers (Lukáč et al., 1990).

  • Asymmetric Synthesis of Ibuprofen and Ketoprofen : Hamon et al. (1993) described the asymmetric synthesis of ibuprofen and ketoprofen, which are closely related to Propan-2-yl 2-(3-benzoylphenyl)propanoate. This research is significant for the pharmaceutical industry in developing enantiomerically pure drugs (Hamon et al., 1993).

  • Inhibitors of Mild Steel Corrosion : Olasunkanmi and Ebenso (2019) explored the use of propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion. This research could have implications for industrial applications in corrosion prevention (Olasunkanmi & Ebenso, 2019).

Mechanism of Action

Target of Action

It is synthesized from a non-steroidal anti-inflammatory drug, ketoprofen , which primarily targets cyclooxygenases (COX-1 and COX-2) and inhibits their activity . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

Based on its synthesis from ketoprofen, it may interact with its targets (possibly cox enzymes) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

If it acts similarly to ketoprofen, it may affect the arachidonic acid pathway by inhibiting the cox enzymes, leading to a decrease in prostaglandin synthesis . This could result in downstream effects such as reduced inflammation and pain.

Result of Action

If it acts similarly to ketoprofen, it may result in reduced inflammation and pain due to the decreased production of prostaglandins .

Safety and Hazards

The safety and hazards associated with “Propan-2-yl 2-(3-benzoylphenyl)propanoate” are not specified in the literature I have access to. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

propan-2-yl 2-(3-benzoylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-13(2)22-19(21)14(3)16-10-7-11-17(12-16)18(20)15-8-5-4-6-9-15/h4-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHQKBLIJOIESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-(3-benzoylphenyl)propionate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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